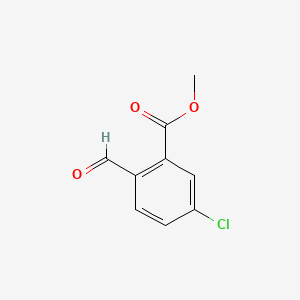

Methyl 5-chloro-2-formylbenzoate

Overview

Description

“Methyl 5-chloro-2-formylbenzoate” is a chemical compound with potential applications in various research fields .

Synthesis Analysis

“Methyl-2-formyl benzoate” is known as a bioactive precursor in organic synthesis of compounds due to its variety of pharmacological activities . An efficient and green process for the synthesis of “5-methyl-2-nitrobenzoic acid” has been developed, where the key process is the nitration of "methyl 3-methylbenzoate" .

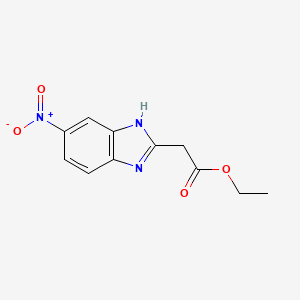

Molecular Structure Analysis

The molecular formula of “5-Chloro-2-formylbenzoate” is CHClO, with an average mass of 183.569 Da and a monoisotopic mass of 182.985443 Da .

Chemical Reactions Analysis

“Methyl-2-formyl benzoate” is synthetically a versatile substrate, which can be used as a raw material for the preparation of medical products .

Physical And Chemical Properties Analysis

“Methyl 5-chloro-2-formylbenzoate” is a chemical compound with potential applications in various research fields .

Scientific Research Applications

Antifungal Applications

“Methyl 5-chloro-2-formylbenzoate” has been identified as having antifungal properties. This makes it a potential candidate for the development of new antifungal drugs .

Antihypertensive Applications

This compound has also been associated with antihypertensive activities. It could be used in the synthesis of drugs aimed at managing hypertension .

Anticancer Applications

“Methyl 5-chloro-2-formylbenzoate” has shown potential in the field of oncology. Its anticancer properties make it a valuable compound in the development of new cancer therapies .

Antiulcer Applications

The compound has been found to have antiulcer properties. This suggests its potential use in the creation of drugs for the treatment of ulcers .

Antipsychotic Applications

“Methyl 5-chloro-2-formylbenzoate” has been associated with antipsychotic activities. This opens up possibilities for its use in the development of antipsychotic medications .

Antiviral Applications

Lastly, the compound has demonstrated antiviral properties. This suggests its potential use in the development of antiviral drugs .

Safety And Hazards

Future Directions

“Methyl-2-formyl benzoate” is known as a bioactive precursor in organic synthesis of compounds due to its variety of pharmacological activities . It is used in the preparation of azolecarboxamide compounds or salts thereof as antagonists of neurotrophic factor receptors . This suggests that “Methyl 5-chloro-2-formylbenzoate” could have similar applications in the future.

properties

IUPAC Name |

methyl 5-chloro-2-formylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO3/c1-13-9(12)8-4-7(10)3-2-6(8)5-11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOXUFEOUBZHAEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-chloro-2-formylbenzoate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B598333.png)

![9H-Pyrrolo[2,3-b:5,4-c/']dipyridine-6-carbonitrile, 3-broMo-5-hydroxy-9-(phenylsulfonyl)-](/img/no-structure.png)

![6-chloro-2-methylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B598336.png)

![9-Benzyl-2,9-diazaspiro[5.5]undecane](/img/structure/B598341.png)